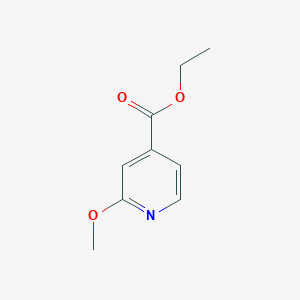

Ethyl 2-methoxyisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDZPGBZLGNFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546590 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105596-61-0 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-methoxyisonicotinate

This guide provides a comprehensive overview of a robust and scientifically sound methodology for the synthesis of Ethyl 2-methoxyisonicotinate, a key building block in modern medicinal chemistry and drug development. The presented synthesis is structured to ensure high yield and purity, emphasizing the underlying chemical principles and providing detailed, field-proven protocols.

Strategic Overview: A Two-Step Approach

The synthesis of Ethyl 2-methoxyisonicotinate is most effectively achieved through a two-step synthetic sequence commencing from the readily available starting material, 2-chloroisonicotinic acid. This strategy leverages two fundamental and reliable organic transformations:

-

Fischer-Speier Esterification: The initial step involves the conversion of the carboxylic acid moiety of 2-chloroisonicotinic acid into its corresponding ethyl ester, yielding Ethyl 2-chloroisonicotinate.

-

Nucleophilic Aromatic Substitution (SNAr): The subsequent step introduces the desired methoxy group at the C2 position of the pyridine ring via the displacement of the chloro substituent by a methoxide nucleophile.

This strategic pathway is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of Ethyl 2-methoxyisonicotinate.

Part 1: Fischer-Speier Esterification of 2-Chloroisonicotinic Acid

The initial transformation focuses on the esterification of 2-chloroisonicotinic acid. The Fischer-Speier esterification is a classic and highly efficient method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2]

Mechanistic Insight

The mechanism of Fischer esterification is a multi-step process initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[3] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol in this case). The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers, culminating in the elimination of a water molecule and the deprotonation of the resulting oxonium ion to yield the ester and regenerate the acid catalyst.[4]

Caption: Simplified mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Ethyl 2-chloroisonicotinate

Materials:

-

2-Chloroisonicotinic acid

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 2-chloroisonicotinic acid (1.0 eq.) in toluene, add thionyl chloride (1.1 eq.) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to approximately 70 °C and carefully add absolute ethanol (3.0 eq.) dropwise.

-

Maintain the reaction mixture at reflux for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude Ethyl 2-chloroisonicotinate. The product can be further purified by column chromatography or distillation under reduced pressure.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The second stage of the synthesis involves the conversion of Ethyl 2-chloroisonicotinate to the target molecule, Ethyl 2-methoxyisonicotinate. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the C4 position renders the C2 position sufficiently electrophilic for nucleophilic attack by the methoxide ion.[5][6]

Mechanistic Insight

The SNAr mechanism proceeds through an addition-elimination pathway.[7][8] The nucleophile (methoxide) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] In this intermediate, the negative charge is delocalized over the aromatic ring and the electron-withdrawing substituents. The aromaticity of the ring is temporarily lost. In the subsequent elimination step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of Ethyl 2-methoxyisonicotinate

Materials:

-

Ethyl 2-chloroisonicotinate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal (1.2 eq.) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Alternatively, use a commercially available solution of sodium methoxide in methanol.

-

To this solution, add a solution of Ethyl 2-chloroisonicotinate (1.0 eq.) in anhydrous methanol dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute aqueous acid solution (e.g., 1M HCl) to a pH of ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Ethyl 2-methoxyisonicotinate.

-

The product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Ethyl 2-methoxyisonicotinate. The values are representative of typical yields and purities achievable with the described protocols.

| Parameter | Step 1: Esterification | Step 2: Methoxylation | Overall |

| Product | Ethyl 2-chloroisonicotinate | Ethyl 2-methoxyisonicotinate | Ethyl 2-methoxyisonicotinate |

| Molecular Formula | C₈H₈ClNO₂ | C₉H₁₁NO₃ | C₉H₁₁NO₃ |

| Molecular Weight | 185.61 g/mol | 181.19 g/mol | 181.19 g/mol |

| Typical Yield | 85-95% | 80-90% | 68-85% |

| Purity (Post-purification) | >98% (GC) | >99% (GC/HPLC) | >99% (GC/HPLC) |

| Appearance | Colorless to pale yellow oil | Colorless oil or low-melting solid | Colorless oil or low-melting solid |

References

- Eichhorn, E., et al. (2014). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.

-

Rostron, C., & Barber, J. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. Retrieved from [Link]

- Fischer Esterification. (n.d.). Department of Chemistry, University of Massachusetts.

-

PubChem. (n.d.). Ethyl 2-chloro-6-methoxyisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 1). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 28). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ashenhurst, J. (2023, June 26). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

- Fujimoto, T., et al. (2009).

-

17.1 Nucleophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyisonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. learninglink.oup.com [learninglink.oup.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to Ethyl 2-methoxyisonicotinate: Properties, Structure, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methoxyisonicotinate, a pyridine derivative, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing ester group and the electron-donating methoxy group on the pyridine ring, make it an attractive scaffold for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for ethyl 2-methoxyisonicotinate, drawing upon data from related compounds to offer insights into its reactivity and potential applications.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Ethyl 2-methoxyisonicotinate, also known as ethyl 2-methoxypyridine-4-carboxylate, is a disubstituted pyridine that presents a unique combination of functional groups. The ester moiety at the 4-position serves as a handle for further chemical transformations, such as amide bond formation, while the methoxy group at the 2-position influences the electron density of the ring and can modulate biological activity and metabolic stability.

This guide aims to consolidate the available information on ethyl 2-methoxyisonicotinate, providing a valuable resource for researchers interested in utilizing this compound in their synthetic endeavors. Due to the limited direct experimental data for this specific molecule, this guide will also leverage data from structurally similar compounds to predict and discuss its properties and reactivity.

Chemical Properties and Structure

While specific experimental data for ethyl 2-methoxyisonicotinate is not extensively reported, its chemical properties can be inferred from its constituent functional groups and data from analogous compounds such as ethyl 2-chloro-6-methoxyisonicotinate and various methyl and ethyl isonicotinates.

Structure

The chemical structure of ethyl 2-methoxyisonicotinate consists of a pyridine ring substituted with an ethyl ester group at the 4-position and a methoxy group at the 2-position.

IUPAC Name: ethyl 2-methoxypyridine-4-carboxylate

// Nodes for the atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_methoxy [label="O"]; C_methoxy [label="CH3"]; C_ester_co [label="C"]; O_ester_do [label="O"]; O_ester_so [label="O"]; C_ester_et1 [label="CH2"]; C_ester_et2 [label="CH3"];

// Edges for the bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituents C2 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- C_ester_co; C_ester_co -- O_ester_do [style=double]; C_ester_co -- O_ester_so; O_ester_so -- C_ester_et1; C_ester_et1 -- C_ester_et2; } Caption: 2D Structure of Ethyl 2-methoxyisonicotinate.

Physicochemical Properties

A summary of predicted and experimentally determined properties for ethyl 2-methoxyisonicotinate and a closely related analog, ethyl 2-chloro-6-methoxyisonicotinate, is presented in Table 1. These values provide an estimation of the compound's characteristics.

| Property | Predicted Value for Ethyl 2-methoxyisonicotinate | Experimental/Computed Value for Ethyl 2-chloro-6-methoxyisonicotinate[1] |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀ClNO₃ |

| Molecular Weight | 181.19 g/mol | 215.63 g/mol |

| IUPAC Name | ethyl 2-methoxypyridine-4-carboxylate | ethyl 2-chloro-6-methoxypyridine-4-carboxylate |

| CAS Number | Not assigned | 106719-08-8 |

| XLogP3 | ~1.5 | 2.3 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 3 | 3 |

| Exact Mass | 181.0739 g/mol | 215.0349 g/mol |

| Topological Polar Surface Area | 48.4 Ų | 48.4 Ų |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of ethyl 2-methoxyisonicotinate can be approached through several synthetic routes, primarily involving the modification of pre-functionalized pyridine rings. A logical and common strategy involves the nucleophilic substitution of a leaving group at the 2-position with a methoxide source.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve ethyl 2-chloroisonicotinate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Base: Add a solution of sodium methoxide in methanol to the flask. The amount of sodium methoxide should be in slight excess relative to the starting material.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol is a general guideline, and optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary to achieve high yields.

Reactivity

The reactivity of ethyl 2-methoxyisonicotinate is dictated by its functional groups:

-

Ester Group: The ethyl ester at the 4-position is susceptible to hydrolysis under acidic or basic conditions to yield 2-methoxyisonicotinic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Furthermore, it can react with amines to form the corresponding amides, a common transformation in drug discovery to explore structure-activity relationships.

-

Methoxy Group: The 2-methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, although the pyridine nitrogen is deactivating. The methoxy group can potentially be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding 2-hydroxypyridine derivative.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The overall electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at the 2- or 6-positions.

Potential Applications in Research and Development

The structural motifs present in ethyl 2-methoxyisonicotinate are found in a variety of biologically active compounds. The isonicotinic acid scaffold is a key component of several drugs, and the introduction of a methoxy group can modulate properties such as lipophilicity, metabolic stability, and receptor binding.

Potential areas of application include:

-

Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic activities, such as anticancer, anti-inflammatory, or antimicrobial agents. The ester can be readily converted to amides to generate libraries of compounds for biological screening.

-

Agrochemicals: Pyridine-based compounds are widely used as herbicides and insecticides. Ethyl 2-methoxyisonicotinate could serve as a precursor for new agrochemicals.

-

Materials Science: The pyridine core can be incorporated into polymers and organic materials for applications in electronics and optics.

Safety and Handling

Specific safety data for ethyl 2-methoxyisonicotinate is not available. However, based on the properties of similar compounds, such as other pyridine derivatives and esters, the following general precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Researchers should always consult a comprehensive safety data sheet (SDS) for any chemical before use and perform a thorough risk assessment for any new experimental procedure.

Conclusion

Ethyl 2-methoxyisonicotinate is a promising, yet underexplored, chemical entity with significant potential for applications in various fields of chemical research. While direct experimental data is sparse, this guide has provided a comprehensive overview of its predicted properties, structure, and potential synthetic routes based on the chemistry of analogous compounds. It is our hope that this technical guide will stimulate further research into the synthesis and application of this versatile building block, ultimately leading to the development of new and valuable molecules.

References

-

PubChem. Ethyl 2-chloro-6-methoxyisonicotinate. [Link]

Sources

A Technical Guide to Ethyl 2-methoxyisonicotinate: Synthesis, Characterization, and Applications

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Sourcing

A thorough search of major chemical databases, including PubChem and commercial supplier catalogs, reveals the absence of a specific CAS (Chemical Abstracts Service) registry number for Ethyl 2-methoxyisonicotinate. This strongly suggests that the compound is not a stock chemical and must be prepared via chemical synthesis.

However, the precursor, 2-Methoxyisonicotinic acid , is a known compound with CAS Number 105596-63-2 .[1][2] This carboxylic acid is available from several chemical suppliers and serves as the logical starting material for the synthesis of the target ester.[3]

| Identifier | Information | Source |

| Target Compound | Ethyl 2-methoxyisonicotinate | N/A |

| Synonyms | Ethyl 2-methoxypyridine-4-carboxylate | N/A |

| CAS Number | Not Found | N/A |

| Precursor | 2-Methoxyisonicotinic acid | [1] |

| Precursor CAS No. | 105596-63-2 | [1] |

| Precursor Mol. Formula | C₇H₇NO₃ | [1] |

| Precursor Mol. Weight | 153.14 g/mol | [1] |

The necessity of custom synthesis underscores the importance of a reliable and well-characterized synthetic protocol, which is the central focus of this guide.

Synthesis of Ethyl 2-methoxyisonicotinate via Fischer Esterification

The most direct and classical method for preparing an ethyl ester from a carboxylic acid is the Fischer esterification.[4][5][6] This acid-catalyzed reaction between the carboxylic acid and an excess of alcohol (in this case, ethanol) is a reversible process.[7][8] To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of ethanol, which also conveniently serves as the solvent.[9]

Causality Behind Experimental Choices

-

Acid Catalyst : Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][6]

-

Excess Ethanol : Using ethanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium towards the formation of the ester and water.[9]

-

Reflux Conditions : Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without loss of volatile reagents.[7][10]

Detailed Experimental Protocol

Materials and Reagents:

-

2-Methoxyisonicotinic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a flame-dried round-bottom flask, add 2-Methoxyisonicotinic acid.

-

Add a large excess of anhydrous ethanol to the flask.

-

While stirring, slowly add the concentrated sulfuric acid dropwise. The mixture will heat up.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the mixture using a rotary evaporator to remove most of the excess ethanol.

-

Dilute the residue with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution) and then with brine.[7][10]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-methoxyisonicotinate.

Caption: Synthetic and Purification Workflow for Ethyl 2-methoxyisonicotinate.

Purification and Characterization

The crude product obtained from the work-up will likely contain minor impurities. Purification by column chromatography on silica gel is recommended for obtaining a high-purity sample for research purposes.

Expected Characterization Data

While experimental data is not published, the following are predicted spectroscopic characteristics for verification of the final product:

-

¹H NMR : The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), a singlet for the methoxy group, and signals corresponding to the protons on the pyridine ring. The chemical shifts of the pyridine protons are influenced by the electronic effects of the methoxy and ester groups.[11][12]

-

¹³C NMR : The spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methoxy carbon, and the two carbons of the ethyl group. The chemical shifts can be predicted using computational methods or by comparison with similar substituted pyridines.[13][14]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

| Predicted Data | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Monoisotopic Mass | 181.0739 Da |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3-8.5 (d, 1H), ~7.2-7.4 (m, 2H), 4.4 (q, 2H), 4.0 (s, 3H), 1.4 (t, 3H) ppm. (Predicted) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~165, 164, 148, 118, 110, 62, 54, 14 ppm. (Predicted) |

| MS (ESI+) m/z | 182.0811 [M+H]⁺ |

Potential Applications in Drug Discovery

Substituted pyridines and isonicotinates are prevalent scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a methoxy group at the 2-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity.

-

Scaffold for Bioactive Molecules : Ethyl 2-methoxyisonicotinate can serve as a versatile building block for the synthesis of more complex molecules. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide chemical space.

-

Modulation of Pharmacokinetics : The methoxy group can block a potential site of metabolism (e.g., oxidation), potentially improving the pharmacokinetic profile of a drug candidate.

-

Target Engagement : The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, interacting with biological targets such as enzymes or receptors. The specific substitution pattern of Ethyl 2-methoxyisonicotinate may offer a unique geometry for target binding.

The development of novel agents targeting complex diseases often relies on the exploration of new chemical matter. Synthesizing and characterizing molecules like Ethyl 2-methoxyisonicotinate, which are not commercially available, is a crucial step in this discovery process.

References

-

Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism . Moodle. Available from: [Link]

-

PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography . PubMed. Available from: [Link]

-

Ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial . Ausetute.com.au. Available from: [Link]

-

Unknown Source. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Available from: [Link]

-

Unknown Source. Fischer Esterification . Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available from: [Link]

-

Sci-Hub. NMR studies of substituted pyridines . Sci-Hub. Available from: [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration . ACS Publications. Available from: [Link]

-

Chemistry LibreTexts. Making Esters From Carboxylic Acids . Chemistry LibreTexts. Available from: [Link]

-

YouTube. Esters 4. Organic Preparation & Purification of an Ester . YouTube. Available from: [Link]

-

PubChem. 2-Methoxyisonicotinic Acid . PubChem. Available from: [Link]

-

American Journal of Science. Concerning the Purification of Esters . American Journal of Science. Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . ResearchGate. Available from: [Link]

-

ResearchGate. Block-scheme of synthesis and purification of ethyl esters . ResearchGate. Available from: [Link]

-

Chemguide. preparation of esters . Chemguide. Available from: [Link]

-

National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE . National Institutes of Health. Available from: [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine . AIP Publishing. Available from: [Link]

- Google Patents. US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids. Google Patents.

-

University of Calgary. Ch15 : Synthesis of Esters . University of Calgary. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification . Organic Chemistry Portal. Available from: [Link]

-

PubChem. 2-Methoxynicotinic acid . PubChem. Available from: [Link]

-

PubChem. Ethyl 2-chloro-6-methoxyisonicotinate . PubChem. Available from: [Link]

-

PubChemLite. 2-methoxyisonicotinic acid (C7H7NO3) . PubChemLite. Available from: [Link]

-

PubChem. Ethyl 2-methylisonicotinate . PubChem. Available from: [Link]

-

ChemWhat. Ethyl 2-methylnicotinate CAS#: 1721-26-2 . ChemWhat. Available from: [Link]

Sources

- 1. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-methoxyisonicotinic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [wap.guidechem.com]

- 4. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]

- 5. athabascau.ca [athabascau.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. cerritos.edu [cerritos.edu]

- 10. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 11. sci-hub.st [sci-hub.st]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Ethyl 2-methoxyisonicotinate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of Ethyl 2-methoxyisonicotinate

Introduction to Ethyl 2-methoxyisonicotinate

Ethyl 2-methoxyisonicotinate belongs to the class of substituted pyridine carboxylic acid esters. Pyridine derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The substituents on the pyridine ring, in this case, a methoxy group at the 2-position and an ethyl ester at the 4-position, significantly influence the molecule's electronic properties, reactivity, and spectral characteristics. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Spectroscopic Implications

The structure of ethyl 2-methoxyisonicotinate features a pyridine ring, an electron-donating methoxy group, and an electron-withdrawing ethyl carboxylate group. This substitution pattern dictates the electron density distribution around the ring, which in turn affects the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: A typical workflow for the spectroscopic characterization of a novel organic compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for ethyl 2-methoxyisonicotinate are based on the analysis of related structures such as 2-methoxypyridine and ethyl isonicotinate. [1][2]The pyridine ring protons are expected in the aromatic region, with the methoxy and ethyl ester protons in the aliphatic region.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| H-3 | ~7.3-7.5 | d | 1H | Pyridine ring proton |

| H-5 | ~7.7-7.9 | dd | 1H | Pyridine ring proton |

| H-6 | ~8.4-8.6 | d | 1H | Pyridine ring proton |

| O-CH₂-CH₃ | ~4.3-4.5 | q | 2H | Ethyl ester methylene |

| O-CH₂-CH₃ | ~1.3-1.5 | t | 3H | Ethyl ester methyl |

| O-CH₃ | ~3.9-4.1 | s | 3H | Methoxy protons |

Interpretation of the ¹H NMR Spectrum

-

Pyridine Ring Protons: The protons on the pyridine ring will appear in the downfield region (7.3-8.6 ppm) due to the deshielding effect of the aromatic ring current. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The electron-donating methoxy group at C-2 will shield the adjacent H-3 proton, shifting it upfield relative to the other ring protons. The H-5 proton will likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (though the long-range coupling to H-3 might be small).

-

Ethyl Ester Protons: The ethyl group will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methylene protons are adjacent to the ester oxygen and are therefore more deshielded.

-

Methoxy Protons: The protons of the methoxy group are chemically equivalent and are not coupled to any other protons, so they will appear as a sharp singlet.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 2-methoxyisonicotinate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse sequence for ¹H NMR with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are based on known values for substituted pyridines and esters. [3][4][5]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~164-166 | Ester carbonyl |

| C-2 | ~162-164 | Pyridine ring (attached to OCH₃) |

| C-6 | ~148-150 | Pyridine ring |

| C-4 | ~140-142 | Pyridine ring (attached to ester) |

| C-5 | ~120-122 | Pyridine ring |

| C-3 | ~110-112 | Pyridine ring |

| O-CH₂-CH₃ | ~61-63 | Ethyl ester methylene |

| O-CH₃ | ~53-55 | Methoxy carbon |

| O-CH₂-CH₃ | ~14-16 | Ethyl ester methyl |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The C-2 carbon, attached to the electronegative oxygen of the methoxy group, will be highly deshielded. The C-4 carbon, attached to the ester group, will also be downfield. The C-3 and C-5 carbons will be more shielded.

-

Aliphatic Carbons: The methylene carbon of the ethyl group and the methoxy carbon will appear in the mid-field region, while the methyl carbon of the ethyl group will be the most upfield signal.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).

-

Data Acquisition: Acquire the spectrum on a spectrometer with a broadband probe.

-

Parameters: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. [6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic (Pyridine) |

| ~2980-2850 | Medium | C-H stretch | Aliphatic (Ethyl, Methoxy) |

| ~1720-1740 | Strong | C=O stretch | Ester |

| ~1600, ~1580 | Medium | C=C and C=N stretch | Aromatic (Pyridine) |

| ~1250-1300 | Strong | C-O stretch | Ester (asymmetric) |

| ~1050-1150 | Strong | C-O stretch | Ester (symmetric) & Methoxy |

Interpretation of the IR Spectrum

-

C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group. [3]* C-O Stretches: Strong bands in the fingerprint region (around 1250-1050 cm⁻¹) will be present due to the C-O stretching vibrations of the ester and the methoxy group.

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1580 cm⁻¹ region. [8]* C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will appear just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄, CHCl₃) and analyzed in a solution cell.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Background Scan: First, run a background scan of the empty sample holder or the pure solvent.

-

Sample Scan: Run the scan with the sample in place. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. [9][10]

Predicted Mass Spectral Data

The molecular weight of ethyl 2-methoxyisonicotinate (C₉H₁₁NO₃) is 181.19 g/mol .

| m/z | Predicted Fragment | Fragmentation Pathway |

| 181 | [M]⁺ | Molecular ion |

| 152 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester |

| 136 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from the ester |

| 124 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide |

| 108 | [M - C₂H₅O - CO₂]⁺ | Loss of ethoxy radical and decarboxylation |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z = 181. The intensity of this peak will depend on the stability of the molecule under the ionization conditions (e.g., Electron Ionization - EI).

-

Major Fragmentation Pathways: For ethyl esters, common fragmentation pathways include the loss of the ethoxy radical (•OCH₂CH₅, 45 Da) to form an acylium ion (m/z 136), or the loss of an ethyl radical (•CH₂CH₅, 29 Da) (m/z 152). [11][12]Further fragmentation of the acylium ion by loss of CO (28 Da) would yield a fragment at m/z 108. The pyridine ring itself is relatively stable, but fragmentation of the substituents is expected to be the dominant process.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for LC-MS applications.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for ethyl 2-methoxyisonicotinate. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a clear set of expected spectral features. These predictions serve as a valuable reference for researchers working on the synthesis and characterization of this compound, facilitating its identification and structural verification. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data.

References

Sources

- 1. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 2. Ethyl isonicotinate (1570-45-2) 1H NMR [m.chemicalbook.com]

- 3. shd-pub.org.rs [shd-pub.org.rs]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Infrared Spectral-Structural Correlations of Some Substituted Pyridines [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tutorchase.com [tutorchase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tdx.cat [tdx.cat]

A Predictive Pharmacological Profile of Ethyl 2-methoxyisonicotinate: A Structure-Activity Relationship (SAR) Guided Whitepaper

Abstract: The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most notably represented by the antitubercular drug isoniazid. While the parent structure and its numerous derivatives have been explored, the specific pharmacological profile of Ethyl 2-methoxyisonicotinate remains largely uncharacterized in public-domain literature. This technical guide addresses this knowledge gap by constructing a predictive pharmacological profile based on a rigorous structure-activity relationship (SAR) analysis of its closest structural analogs. We present a plausible synthetic route, propose a tiered experimental workflow for its pharmacological evaluation, and infer its potential pharmacokinetic and safety characteristics. This document is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of novel pyridine carboxylates.

Introduction and Rationale

Ethyl 2-methoxyisonicotinate is a pyridine-4-carboxylate derivative. Its core structure, the isonicotinate ester, serves as a versatile synthon in the development of various therapeutic agents. For instance, the parent compound, ethyl isonicotinate, is a precursor in the synthesis of the NMDA antagonist CGS 19755.[1] The introduction of a methoxy group at the C2 position of the pyridine ring is a common medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability, often leading to enhanced or novel biological activity.

Given the absence of direct pharmacological data, this guide employs a predictive approach, grounded in the established activities of related molecules. By dissecting the contributions of the isonicotinate core and the 2-methoxy substituent, we can formulate robust hypotheses regarding its potential therapeutic applications, primarily in the domains of anti-inflammatory, analgesic, and antimicrobial activities.[2][3]

Physicochemical Properties and Structural Analogs

A compound's biological activity is intrinsically linked to its physical and chemical properties. Below is a comparative table of predicted properties for Ethyl 2-methoxyisonicotinate and its known, structurally related analogs.

| Property | Ethyl 2-methoxyisonicotinate (Predicted) | Ethyl Isonicotinate[4] | Ethyl 2-methylisonicotinate[5] | Ethyl 2-chloro-6-methoxyisonicotinate[6] |

| Molecular Formula | C₉H₁₁NO₃ | C₈H₉NO₂ | C₉H₁₁NO₂ | C₉H₁₀ClNO₃ |

| Molecular Weight | 181.19 g/mol | 151.16 g/mol | 165.19 g/mol | 215.63 g/mol |

| Predicted LogP | ~1.5 | 1.4 | 1.3 | 2.3 |

| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 3 | 3 | 4 |

| Boiling Point | N/A | 92 °C @ 8 mmHg | N/A | N/A |

| Physical State | Predicted: Liquid | Liquid | Liquid | N/A |

Proposed Synthesis and Characterization

A robust and scalable synthetic route is paramount for enabling thorough pharmacological investigation. We propose a straightforward and efficient synthesis of Ethyl 2-methoxyisonicotinate from commercially available 2-methoxyisonicotinic acid via a classic Fischer esterification.

Synthetic Protocol: Fischer Esterification

This protocol is adapted from standard esterification procedures for nicotinic acid derivatives.[7] The causality behind this choice lies in its simplicity, high yield potential, and the use of common laboratory reagents. The acidic catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

Materials:

-

2-methoxyisonicotinic acid

-

Absolute Ethanol (EtOH), anhydrous

-

Sulfuric Acid (H₂SO₄), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene or Diethyl Ether for extraction

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 2-methoxyisonicotinic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) dropwise. The addition is exothermic and should be done cautiously.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Remove the bulk of the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like diethyl ether or toluene (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester via flash column chromatography on silica gel or vacuum distillation to obtain the final product, Ethyl 2-methoxyisonicotinate.

Proposed Characterization Workflow

The identity and purity of the synthesized compound must be unequivocally confirmed. This is a self-validating system where each analytical technique provides complementary information.

Caption: Workflow for the characterization of synthesized Ethyl 2-methoxyisonicotinate.

Predictive Pharmacological Profile and Screening Strategy

Based on its structural components, we hypothesize that Ethyl 2-methoxyisonicotinate may possess anti-inflammatory, analgesic, and/or antimicrobial properties. The following tiered screening cascade is proposed to efficiently test these hypotheses.

Tier 1: In Vitro Screening

The initial phase focuses on high-throughput, cell-free, or cell-based assays to identify primary biological activity and assess general toxicity. This approach is cost-effective and provides rapid go/no-go decisions.

Protocol 1: Anti-inflammatory Screening (COX-1/COX-2 Inhibition Assay)

-

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[8] Determining selectivity for COX-2 over COX-1 is critical for predicting gastrointestinal safety.[8]

-

Methodology:

-

Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical).

-

Prepare a dilution series of Ethyl 2-methoxyisonicotinate (e.g., 0.1 µM to 100 µM).

-

In separate 96-well plates for COX-1 and COX-2, add the enzyme, heme, and the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate according to the manufacturer's instructions.

-

Measure the production of prostaglandin F2α via a colorimetric or fluorescent readout.

-

Calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

-

Protocol 2: Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)

-

Rationale: The isonicotinic acid core is central to the antitubercular drug isoniazid. It is plausible that derivatives retain antimicrobial activity.

-

Methodology:

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Test against a panel of microbes, including Gram-positive (S. aureus), Gram-negative (E. coli), and ideally, a non-pathogenic surrogate for mycobacteria (M. smegmatis).

-

Prepare a two-fold serial dilution of the test compound in a 96-well plate containing growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate for 18-24 hours (or longer for slower-growing organisms).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

Tier 2: In Vivo Model Validation

If promising activity is observed in Tier 1, validation in a relevant animal model is the logical next step.

Proposed Model: Carrageenan-Induced Paw Edema in Rats

-

Rationale: This is a classic, well-validated model for acute inflammation and is highly predictive of human anti-inflammatory and analgesic effects.[3]

-

Methodology:

-

Acclimatize male Wistar rats for one week.

-

Divide animals into groups (n=6-8): Vehicle control, Positive control (e.g., Indomethacin), and Test groups (e.g., 10, 30, 100 mg/kg Ethyl 2-methoxyisonicotinate).

-

Administer the test compound or controls intraperitoneally or orally.

-

After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control.

-

Pharmacological Screening Cascade Diagram

Caption: A proposed tiered workflow for the pharmacological evaluation of the compound.

Predictive Safety and Toxicology

While direct toxicological data is unavailable, the safety profiles of structural analogs provide a valuable starting point for hazard identification.

Inferred Hazards from Analogs

The Globally Harmonized System (GHS) classifications for related compounds suggest that Ethyl 2-methoxyisonicotinate should be handled with appropriate care, assuming potential irritant and acute toxicity properties until proven otherwise.

| Compound | GHS Hazard Statements | Source |

| Ethyl 2-methylisonicotinate | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [5] |

| Ethyl isonicotinate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| Ethyl 2-methylnicotinate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9] |

Conclusion and Future Directions

This guide establishes a predictive pharmacological profile for Ethyl 2-methoxyisonicotinate, a compound with limited available data. Through SAR analysis, we hypothesize that its primary therapeutic potential lies in the anti-inflammatory and/or antimicrobial arenas. We have provided a detailed, causality-driven experimental plan to systematically test these hypotheses, from chemical synthesis and characterization to in vitro screening and in vivo validation.

The successful execution of this research plan will not only elucidate the true pharmacological profile of Ethyl 2-methoxyisonicotinate but will also contribute valuable data to the broader understanding of substituted pyridine carboxylates in drug discovery. Future work could involve the synthesis of a small library of related analogs (e.g., varying the ester group or the C2-substituent) to build a more comprehensive SAR model and optimize for potency and safety.

References

-

National Center for Biotechnology Information. "Ethyl 2-methylisonicotinate" PubChem Compound Summary for CID 12243767. [Link]

-

National Center for Biotechnology Information. "Ethyl 2-chloro-6-methoxyisonicotinate" PubChem Compound Summary for CID 13611989. [Link]

-

Capot Chemical. "MSDS of Ethyl 2-cyanoisonicotinate". [Link]

-

Organic Syntheses. "SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE". [Link]

-

Chemsrc. "Ethyl isonicotinate | CAS#:1570-45-2". [Link]

-

National Center for Biotechnology Information. "Ethyl 2-methylnicotinate" PubChem Compound Summary for CID 74401. [Link]

- Google Patents.

-

PubMed. "Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate". [Link]

-

National Center for Biotechnology Information. "Ethyl isonicotinate" PubChem Compound Summary for CID 15291. [Link]

-

Ukrla, I., et al. (2020). "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms". Molecules, 25(23), 5678. [Link]

-

Khan, M. A., et al. (2023). "Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate". Pharmaceuticals, 16(8), 1072. [Link]

Sources

- 1. Ethyl isonicotinate | CAS#:1570-45-2 | Chemsrc [chemsrc.com]

- 2. Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-methylisonicotinate | C9H11NO2 | CID 12243767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-chloro-6-methoxyisonicotinate | C9H10ClNO3 | CID 13611989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Biological Activity of 2-Methoxyisonicotinic Acid Derivatives

Abstract: The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the anti-tuberculosis drug isoniazid. The introduction of a methoxy group at the 2-position creates 2-methoxyisonicotinic acid, a versatile synthon for developing novel therapeutic agents.[1] While direct biological data on the parent molecule is limited, its derivatives are of significant interest for their potential to modulate a wide range of biological targets.[2] This guide provides a technical overview of the known and potential biological activities of 2-methoxyisonicotinic acid derivatives, synthesizing data from structurally related compounds to illuminate promising avenues for research and development. We will explore key therapeutic areas, detail relevant experimental protocols with scientific rationale, and present workflows for the synthesis and evaluation of these compounds.

The 2-Methoxyisonicotinic Acid Scaffold: A Foundation for Drug Discovery

The strategic value of the 2-methoxyisonicotinic acid core lies in its combination of a proven pharmacophore (the isonicotinic acid ring) with a methoxy group that can significantly influence the molecule's physicochemical properties.

Chemical Properties and Synthetic Versatility

2-Methoxyisonicotinic acid (IUPAC name: 2-methoxypyridine-4-carboxylic acid) is a crystalline solid with a molecular weight of 153.14 g/mol .[1][3] Its structure features two key functional groups ripe for chemical modification: the carboxylic acid and the methoxy group on the pyridine ring.[1] This dual functionality allows for the creation of a diverse library of derivatives, including esters, amides, and hydrazones, enabling fine-tuning of properties like solubility, lipophilicity, and target engagement.

The Legacy of Isonicotinic Acid: A Proven Pharmacophore

The parent isonicotinic acid scaffold is the basis for isoniazid, a first-line drug against tuberculosis.[2] Isoniazid is a prodrug activated by the mycobacterial enzyme KatG, which then inhibits the synthesis of mycolic acids—essential components of the bacterial cell wall.[2] The established success of this scaffold provides a strong rationale for exploring its derivatives for a spectrum of biological activities, including antimicrobial and anti-inflammatory applications.[2][4]

Key Biological Activities and Therapeutic Potential

Derivatives of the isonicotinic acid family have demonstrated a broad range of biological activities. The introduction of the 2-methoxy substituent can modulate these activities, potentially enhancing potency or conferring selectivity for new targets.

Antimicrobial Activity

Building on the legacy of isoniazid, derivatives of nicotinic and isonicotinic acids are actively explored for their antimicrobial properties.[5][6] Acylhydrazone derivatives, for instance, have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 1.95–7.81 µg/mL.[5]

Mechanism of Action Insight: The antimicrobial action of many isonicotinic acid hydrazide derivatives is linked to the inhibition of InhA, an enoyl-acyl carrier protein reductase required for mycobacterial cell wall development.[6] The derivatization of the core structure allows for varied interactions within the enzyme's binding pocket, offering a strategy to combat drug-resistant strains.

Anti-inflammatory Activity

Isonicotinic acid derivatives have emerged as potent inhibitors of Reactive Oxygen Species (ROS), a key driver of inflammation.[4][7] Certain isonicotinates exhibit exceptional in vitro anti-inflammatory activity, with IC₅₀ values significantly lower than the standard drug, ibuprofen.[4]

Causality in Experimental Design: The primary mechanism explored for this activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] Molecular docking studies are often employed in silico to predict how these derivatives bind to the COX-2 active site, guiding the synthesis of more potent and selective inhibitors. This predictive approach saves significant resources by prioritizing compounds with the highest likelihood of success for chemical synthesis and in vitro testing.

| Compound Class | Target/Assay | IC₅₀ Value (µg/mL) | Reference Standard (Ibuprofen) | Source |

| Isonicotinate Derivative 5 | ROS Inhibition | 1.42 ± 0.1 | 11.2 ± 1.9 | [4][7] |

| Isonicotinate Derivative 8b | ROS Inhibition | 3.7 ± 1.7 | 11.2 ± 1.9 | [4] |

| Isonicotinate Derivative 6 | ROS Inhibition | 8.6 ± 0.5 | 11.2 ± 1.9 | [4] |

Enzyme Inhibition

Beyond COX-2, the heterocyclic nature of the pyridine ring makes it a suitable scaffold for targeting the active sites of various enzymes. Structurally related compounds have shown potent inhibition of tyrosinase, an enzyme involved in melanin production.[8][9] Thiosemicarbazone derivatives, for example, can chelate the copper ions in the tyrosinase active site, leading to potent inhibition with IC₅₀ values in the sub-micromolar range.[9] This suggests that 2-methoxyisonicotinic acid derivatives could be developed as inhibitors for metalloenzymes.

Receptor Modulation

The aminotetralin skeleton, which shares structural similarities with substituted pyridines, has been utilized to design selective antagonists for opioid receptors (MOR and KOR).[10] Similarly, derivatives of malonamic acid and arecoline have been developed as selective agonists and antagonists for muscarinic acetylcholine receptors, which are implicated in cognitive function and other physiological processes.[11][12] These examples highlight the potential of the 2-methoxyisonicotinic acid scaffold to be adapted for targeting G-protein coupled receptors (GPCRs), opening avenues for applications in neurology and beyond.

Synthesis and Evaluation Workflow

The development of novel derivatives follows a structured, multi-stage process from initial design to biological validation.

General Synthetic and Screening Workflow

The workflow is designed to efficiently identify and characterize promising lead compounds. It begins with a library of derivatives synthesized from the 2-methoxyisonicotinic acid core, which then undergoes a cascade of biological assays.

Caption: High-level workflow for the synthesis and evaluation of 2-methoxyisonicotinic acid derivatives.

Experimental Protocol: Synthesis of a 2-Methoxyisonicotinoyl Hydrazide Derivative

This protocol provides a representative method for synthesizing hydrazide derivatives, which are common intermediates for creating compounds with antimicrobial activity.[5][13]

Rationale: The conversion of the carboxylic acid to an acid chloride (Step 1) creates a highly reactive electrophile. This is necessary for an efficient reaction with the weakly nucleophilic hydrazine in Step 2, forming a stable hydrazide bond.

Methodology:

-

Acid Chloride Formation: To a solution of 2-methoxyisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2-methoxyisonicotinoyl chloride. This intermediate is moisture-sensitive and should be used immediately.

-

Hydrazide Formation: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

-

Add a solution of hydrazine hydrate (2.0 eq) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure 2-methoxyisonicotinic hydrazide.

Protocols for Biological Evaluation

To assess the therapeutic potential of the synthesized derivatives, a series of standardized in vitro assays are performed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism, providing a quantitative measure of its antibacterial potency.[5]

Rationale: A two-fold serial dilution is a robust and standardized method to quickly determine the potency of an antimicrobial agent across a wide concentration range. The inclusion of positive (no drug) and negative (no bacteria) controls is critical to validate the results, ensuring that the medium supports growth and is not contaminated, respectively.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay quantifies the ability of a compound to inhibit the peroxidase activity of COX-2, providing a direct measure of its anti-inflammatory potential.

Rationale: This assay uses a highly sensitive probe (e.g., Amplex Red) that fluoresces upon oxidation by the peroxidase component of the COX enzyme. An inhibitor will reduce the rate of fluorescence generation, allowing for a quantitative measurement of its IC₅₀ value. Comparing the activity against both COX-1 and COX-2 isoforms is essential to determine the selectivity of the compound, which is a key factor in avoiding gastrointestinal side effects associated with non-selective NSAIDs.[14]

Methodology:

-

Plate Setup: In a 96-well black plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a "no inhibitor" control.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and a fluorometric probe (e.g., Amplex Red reagent).

-

Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every minute for 20 minutes) using a fluorescence plate reader (Excitation/Emission ~540nm/590nm).

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Pharmacokinetic Considerations

A biologically active compound must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties to be a viable drug candidate.

In Silico and In Vitro ADME Profiling

Early-stage assessment of pharmacokinetics is crucial. Computational tools like SwissADME can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 (CYP) enzyme inhibition.[15] These predictions are then validated through in vitro assays, such as Caco-2 permeability assays for intestinal absorption and microsomal stability assays to assess metabolic rate.[16][17]

Case Study: Pharmacokinetics of a Related Compound

While specific pharmacokinetic data for 2-methoxyisonicotinic acid derivatives are not widely published, studies on structurally similar compounds provide valuable insights. For example, the pharmacokinetics of 2-methoxyphenylmetyrapone were investigated in rats following intravenous administration.[18]

| Parameter | Value | Unit | Significance |

| Initial Half-life (t₁/₂α) | 3.6 | min | Represents the initial rapid distribution phase. |

| Terminal Half-life (t₁/₂β) | 23.1 | min | Represents the elimination phase. |

| Area Under Curve (AUC₀-∞) | 159.3 | µg·min/mL | Total drug exposure over time. |

| Total Blood Clearance (Cl) | 158.3 | mL/min | Volume of blood cleared of the drug per unit time. |

| Volume of Distribution (Vd) | 5.2 | L | Apparent volume into which the drug distributes. |

| (Data adapted from a study on 2-methoxyphenylmetyrapone in rats)[18] |

Interpretation of Data: The short half-life and high clearance suggest rapid elimination from the body. The large volume of distribution indicates that the compound distributes extensively into tissues outside of the bloodstream. This type of data is critical for designing dosing regimens for future in vivo efficacy studies.

Conclusion and Future Directions

The 2-methoxyisonicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Building upon the established pharmacological relevance of isonicotinic acid, its 2-methoxy derivatives offer a rich chemical space for exploration. The evidence from related compound families strongly suggests potential in antimicrobial, anti-inflammatory, and enzyme-inhibitory applications.

Future research should focus on synthesizing a focused library of 2-methoxyisonicotinic acid derivatives and screening them against a diverse panel of biological targets. A systematic investigation into their structure-activity relationships (SAR), guided by computational modeling, will be essential for optimizing potency and selectivity. Furthermore, comprehensive ADME/Tox profiling will be critical to identify candidates with drug-like properties suitable for advancing into preclinical and clinical development.

References

- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (n.d.). Benchchem.

- Vicore Pharma. (2020). Safety, Efficacy and Pharmacokinetics of C21 in Subjects With IPF. ClinicalTrials.gov.

- National Center for Biotechnology Information. (n.d.). 2-Methoxyisonicotinic Acid. PubChem.

- Yeung, J. H., & Ng, S. W. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and findings in experimental and clinical pharmacology, 21(5), 323–327.

- 2-Methoxyisonicotinic Acid|CAS 105596-63-2. (n.d.). Benchchem.

- Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.

-

Saeed, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(15), 4587. Retrieved from [Link]

-

Tarasov, A., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1272-1278. Retrieved from [Link]

- 2-Methylisonicotinic acid | 4021-11-8. (n.d.). Benchchem.

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2020). Journal of Medicinal Chemistry, 63(7), 3594-3611. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 2-Methoxynicotinic acid. PubChem.

-

Bojarska-Dahlig, H., & Niemojewska, E. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552. Retrieved from [Link]

-

Grundt, P., Williams, I. A., Lewis, J. W., & Husbands, S. M. (2004). Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore. Journal of Medicinal Chemistry, 47(21), 5069–5075. Retrieved from [Link]

-

Muscarinic Receptor Agonists and Antagonists. (2001). Molecules, 6(3), 142-173. Retrieved from [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Retrieved from [Link]

-

Niculaua, M., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 479-487. Retrieved from [Link]

-

Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. (2022). Molecules, 27(23), 8279. Retrieved from [Link]

-

Turconi, M., Banfi, A., Schiavi, G. B., & Donetti, A. (1991). Malonamic acid derivatives as M1 selective muscarinic receptor antagonists. Il Farmaco, 46(9), 999-1009. Retrieved from [Link]

- Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. (2004). Google Patents.

-

Balboni, G., et al. (2009). Evolution of the Bifunctional Lead μ Agonist/δ Antagonist Containing the 2′,6′-Dimethyl-l-tyrosine−1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Dmt−Tic) Opioid Pharmacophore. Journal of Medicinal Chemistry, 52(23), 7444-7457. Retrieved from [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2023). International Journal of Molecular Sciences, 24(13), 10851. Retrieved from [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2022). Molecules, 27(19), 6682. Retrieved from [Link]

-

Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. (2020). Molecules, 25(18), 4252. Retrieved from [Link]

-

In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (2021). International Journal of Molecular Sciences, 22(16), 8884. Retrieved from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12, 1369792. Retrieved from [Link]

-